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molecular formula C6H3BrF3NO B8746097 5-Bromo-2-(trifluoromethyl)pyridin-3-ol

5-Bromo-2-(trifluoromethyl)pyridin-3-ol

Cat. No. B8746097
M. Wt: 241.99 g/mol
InChI Key: JWCALUYKURWLJH-UHFFFAOYSA-N
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Patent
US09303017B2

Procedure details

A solution of 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine (28) (0.87 g, 3.4 mmol) in a mixture of acetic acid (6 mL) and 33% HBr in acetic acid (12 mL) was stirred at 110° C. in a sealed tube overnight. Then Potassium Sodium tartrate tetrahydrate (7.8 g) was added slowly under 0° C. The mixture was taken up in ethyl acetate after 10 minutes stirring, the organic phase was washed with brine, dried over Na2SO4. The extract was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a gradient of Hexane-Ethyl acetate (1:2) as the eluent to give the product (29) 0.65 g as gray solid, Yield: 79%. 1H NMR (CD3OD, 400 MHz): δ 8.18 (s, 1H), 7.58 (s, 1H). 19F NMR (CDCl3, 376 MHz): −68.0.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Potassium Sodium tartrate tetrahydrate
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:12]C)[C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(O)(=O)C.Br.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5]([C:8]([F:9])([F:10])[F:11])=[N:6][CH:7]=1 |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(F)(F)F)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Potassium Sodium tartrate tetrahydrate
Quantity
7.8 g
Type
reactant
Smiles
O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. in a sealed tube overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using a gradient of Hexane-Ethyl acetate (1:2) as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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